Diacylglycerol kinase inhibitor i

概要

説明

R 59-022は、ジアシルグリセロールキナーゼ阻害剤として知られる化学化合物です。また、5-ヒドロキシトリプタミン受容体アンタゴニストおよびプロテインキナーゼCの活性化剤としても認識されています。

準備方法

合成経路と反応条件

反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学的変換を保証します .

工業的生産方法

R 59-022の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収量と純度を最大化するように反応条件を最適化することが含まれます。 これには、高効率反応器の使用、反応パラメータの継続的な監視、結晶化やクロマトグラフィーなどの精製技術が含まれます .

化学反応の分析

反応の種類

R 59-022は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化された生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去を伴い、還元された生成物が生成されます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれます。 反応条件には通常、制御された温度、圧力、およびpHレベルが含まれ、目的の化学的変換を保証します .

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は酸化された誘導体を生成する可能性があり、置換反応はR 59-022の置換されたアナログを生成する可能性があります .

科学研究の用途

R 59-022は、次のような幅広い科学研究の用途があります。

化学: ジアシルグリセロールキナーゼ活性とプロテインキナーゼCの活性化を研究するためのツールとして使用されます。

生物学: ジアシルグリセロールとプロテインキナーゼCを含む細胞シグナル伝達経路、特にこれらの経路の研究に使用されます。

医学: がんやウイルス感染など、ジアシルグリセロールキナーゼ活性の調節不全に関連する疾患の治療における潜在的な治療用途があります。

科学的研究の応用

R 59-022 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study diacylglycerol kinase activity and protein kinase C activation.

Biology: It is employed in research on cellular signaling pathways, particularly those involving diacylglycerol and protein kinase C.

Medicine: It has potential therapeutic applications in the treatment of diseases involving dysregulated diacylglycerol kinase activity, such as cancer and viral infections.

Industry: It is used in the development of new drugs and therapeutic agents

作用機序

R 59-022は、ジアシルグリセロールをホスファチジン酸にリン酸化することに関与する酵素であるジアシルグリセロールキナーゼを阻害することによって効果を発揮します。この阻害により、ジアシルグリセロールが蓄積され、プロテインキナーゼCが活性化されます。 プロテインキナーゼCの活性化は、さまざまな下流のシグナル伝達経路をトリガーし、血小板凝集の増加やウイルス侵入の阻害などの細胞応答をもたらします .

類似の化合物との比較

R 59-022は、ジアシルグリセロールキナーゼ阻害剤と5-ヒドロキシトリプタミン受容体アンタゴニストの両方の役割を果たす点でユニークです。類似の化合物には次のようなものがあります。

R 59-022塩酸塩: 同様の生物学的活性を示すR 59-022の塩酸塩形式。

ジアシルグリセロールキナーゼ阻害剤I: 比較可能な阻害活性を示す別のジアシルグリセロールキナーゼ阻害剤。

5-ヒドロキシトリプタミン受容体アンタゴニスト: 5-ヒドロキシトリプタミン受容体を拮抗する化合物のクラスですが、ジアシルグリセロールキナーゼを阻害しない可能性があります

これらの化合物はR 59-022と一部の類似性を共有していますが、特定の生物学的活性と作用機序は異なります。

類似化合物との比較

R 59-022 is unique in its dual role as a diacylglycerol kinase inhibitor and a 5-hydroxytryptamine receptor antagonist. Similar compounds include:

R 59-022 hydrochloride: A hydrochloride salt form of R 59-022 with similar biological activities.

Diacylglycerol kinase inhibitor I: Another diacylglycerol kinase inhibitor with comparable inhibitory activity.

5-hydroxytryptamine receptor antagonists: A class of compounds that antagonize 5-hydroxytryptamine receptors but may not inhibit diacylglycerol kinase

These compounds share some similarities with R 59-022 but differ in their specific biological activities and mechanisms of action.

生物活性

Diacylglycerol kinase (DGK) inhibitors, particularly Diacylglycerol kinase inhibitor I (DGK inhibitor I), have garnered significant attention due to their potential therapeutic applications in various diseases, including cancer and inflammatory disorders. This article explores the biological activity of DGK inhibitor I, highlighting its mechanisms of action, effects on cellular signaling pathways, and implications for disease treatment.

Overview of Diacylglycerol Kinases

Diacylglycerol kinases are a family of enzymes responsible for phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion plays a crucial role in cellular signaling, particularly in T cell activation and smooth muscle contraction. There are multiple isoforms of DGKs, with DGKα and DGKζ being the most studied in the context of immune responses and inflammation.

DGK inhibitor I functions by inhibiting the activity of DGKs, leading to an accumulation of DAG. This alteration in lipid signaling can enhance various cellular responses. The inhibition of DGK activity results in:

- Increased DAG Levels : Elevated DAG levels enhance protein kinase C (PKC) activity, which is vital for various signaling pathways .

- Altered Calcium Signaling : Inhibition reduces phosphatidic acid formation, which is linked to decreased intracellular calcium levels and subsequent cellular responses .

1. T Cell Activation

Studies have shown that inhibiting DGKα and DGKζ enhances T cell activation. For instance, deletion or inhibition of these isoforms results in T cells that produce higher levels of effector cytokines such as IL-2 and IFN-γ. This hyperresponsive phenotype suggests that DGK inhibitors could be used to improve immune responses against tumors .

2. Airway Smooth Muscle Contraction

Research indicates that DGK inhibitor I significantly reduces airway smooth muscle (ASM) contraction induced by histamine and methacholine. Inhibition leads to decreased phosphorylation of myosin light chain (MLC), suggesting a role for DGKs in regulating ASM contractility. This finding has implications for treating conditions like asthma, where airway hyperresponsiveness is a major concern .

3. Inflammatory Responses

In human adipocytes, DGK inhibitor I has been shown to attenuate inflammatory signaling pathways activated by conjugated linoleic acid (CLA). The inhibitor reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-8 while also diminishing calcium accumulation linked to inflammation . This suggests potential applications in metabolic disorders characterized by chronic inflammation.

Case Study 1: T Cell Hyperactivity

A study involving mouse models demonstrated that T cells lacking DGKα or DGKζ exhibited enhanced proliferation and cytokine production upon T cell receptor stimulation. This was attributed to increased DAG levels facilitating better PKC activation and downstream signaling .

Case Study 2: Asthma Treatment

In a preclinical model of asthma, administration of DGK inhibitor I resulted in reduced bronchoconstriction in response to allergen exposure. The study highlighted that the inhibitor effectively modulated calcium signaling pathways critical for ASM contraction .

Data Table: Effects of DGK Inhibition

特性

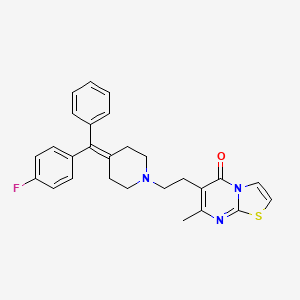

IUPAC Name |

6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVJXLPANKSLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239254 | |

| Record name | R 59022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93076-89-2 | |

| Record name | R 59022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R 59022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-59-022 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。